Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route includes the reaction of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester with sodium borohydride in methanol and water. Further details on alternative synthetic pathways would require additional research.
Molecular Structure Analysis
The molecular formula of Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate is C₁₂H₁₆N₂O₄. It features an indole ring system with a formyl group and a tert-butoxycarbonyl (Boc) amino protecting group .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including deprotection of the Boc group. Traditional methods involve using trifluoroacetic acid (TFA) or other reagents to remove the Boc protecting group . Additionally, mild deprotection methods using oxalyl chloride have been reported .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Scientific Field: Organic Chemistry
- Application : tert-Butyloxycarbonyl-protected amino acids are used in peptide synthesis .
- Method of Application : A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
-
Scientific Field: Biochemistry
- Application : Boc-protected amino acids are used in the synthesis of peptides .
- Method of Application : Amino acid ionic liquids (AAILs) derived from commercially available Boc-protected amino acids (Boc-AAILs) are prepared . These Boc-AAILs are used as the starting materials in dipeptide synthesis .
- Results : The coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
-
Scientific Field: Medicinal Chemistry
- Application : Boc-protected amino acids are used in the synthesis of pharmaceuticals .
- Method of Application : A solution of Boc-protected amino acid in tert-butanol is added to a solution of the desired amino acid in NaOH . After being stirred at room temperature for 30 min, the reaction mixture is worked up by the standard method .
- Results : The Boc-protected derivative of the amino acid is obtained .
-
Scientific Field: Chemical Synthesis
- Application : Boc-protected amino acids are used in the synthesis of boronic acids .
- Method of Application : A solution of Boc-protected amino acid in tert-butanol is added to a solution of the desired amino acid in NaOH . After being stirred at room temperature for 30 min, the reaction mixture is worked up by the standard method .
- Results : The Boc-protected derivative of the amino acid is obtained .
-
Scientific Field: Material Science
- Application : Boc-protected amino acids are used in the preparation of room-temperature ionic liquids .
- Method of Application : A series of room-temperature ionic liquids derived from commercially available Boc-protected amino acids (Boc-AAILs) are prepared . These Boc-AAILs are used as the starting materials in dipeptide synthesis .
- Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
properties
IUPAC Name |
methyl 3-formyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-16(2,3)23-15(21)18-10-5-11(14(20)22-4)13-9(8-19)7-17-12(13)6-10/h5-8,17H,1-4H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOLGXRDBFYRMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C2C(=C1)NC=C2C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650727 | |
Record name | Methyl 6-[(tert-butoxycarbonyl)amino]-3-formyl-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate | |
CAS RN |
731810-57-4 | |
Record name | Methyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]-3-formyl-1H-indole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731810-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-[(tert-butoxycarbonyl)amino]-3-formyl-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 731810-57-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.